Introduction: The Significance of the Triphenylpyridine Scaffold
Introduction: The Significance of the Triphenylpyridine Scaffold
An In-Depth Technical Guide to the Physicochemical Properties of 2,3,4-Triphenylpyridine and its Isomers
The pyridine ring is a foundational heterocyclic motif in medicinal chemistry and materials science. Its incorporation into molecular structures can significantly enhance biochemical potency, improve metabolic stability, and modulate pharmacokinetic profiles.[1][2] When adorned with multiple phenyl groups, as in the case of triphenylpyridines, the resulting scaffold gains unique steric and electronic properties. These molecules are not merely structural curiosities; they are pivotal precursors and functional units in diverse applications, from pharmacologically active agents to advanced materials like Organic Light-Emitting Diodes (OLEDs).[3] This guide provides a detailed exploration of the physical and chemical properties of 2,3,4-Triphenylpyridine, with comparative insights drawn from its more extensively studied isomer, 2,4,6-Triphenylpyridine, to offer a comprehensive understanding for researchers and drug development professionals.
Molecular Identity and Structural Characteristics
2,3,4-Triphenylpyridine is an aromatic heterocyclic compound featuring a central pyridine ring substituted with three phenyl groups at adjacent positions 2, 3, and 4. This dense substitution pattern creates a sterically crowded and electronically complex molecule.
| Identifier | Value | Source |
| IUPAC Name | 2,3,4-triphenylpyridine | PubChem[4] |
| CAS Number | 130318-01-3 | ChemicalBook[5] |
| Molecular Formula | C₂₃H₁₇N | PubChem[4] |
| Molecular Weight | 307.4 g/mol | PubChem[4][6] |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(C(=NC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | PubChem[4] |
| InChI Key | SGPZQRDTKWINJJ-UHFFFAOYSA-N | PubChem[4] |
Physical Properties
The physical properties of triphenylpyridines are largely dictated by their high molecular weight and aromatic character. While specific experimental data for the 2,3,4-isomer is sparse, the properties of the well-documented 2,4,6-isomer provide a reliable benchmark for this class of compounds.
| Property | Value (for 2,4,6-Triphenylpyridine) | Source |
| Appearance | White to yellow or orange crystalline solid | CymitQuimica, TCI[7][8] |
| Melting Point | 139.0 to 143.0 °C | LookChem, TCI[8][9] |
| Boiling Point | 456.9 °C at 760 mmHg | LookChem[9] |
| Density | 1.103 g/cm³ | LookChem[9] |
| pKa | 3.95 ± 0.10 (Predicted) | LookChem[9] |
| LogP | 6.08260 | LookChem[9] |
| Solubility | Low solubility in water; soluble in organic solvents like ethanol and acetone. | CymitQuimica[7] |
| Storage | Sealed in dry, room temperature conditions. | LookChem[9] |
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and structural elucidation of triphenylpyridines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR : The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the three phenyl rings and the pyridine core.
-
¹³C NMR : The carbon spectrum for substituted triphenylpyridines displays signals across a range of approximately δ 118 to 158 ppm.[10] The signals correspond to the carbons of the pyridine and phenyl rings. Specific assignments require advanced 2D NMR techniques due to the structural complexity.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is a definitive tool for confirming the molecular formula. For 2,3,4-Triphenylpyridine (C₂₃H₁₇N), the expected mass of the protonated molecule [M+H]⁺ is 308.1434. An experimental value for a triphenylpyridine isomer was found to be 308.1432, validating the elemental composition.[10]
Vibrational and UV-Vis Spectroscopy
-
Infrared (IR) Spectroscopy : The IR spectrum is characterized by bands corresponding to aromatic C-H stretching (~3050 cm⁻¹), and C=C and C=N bond vibrations of the pyridine and phenyl rings (1390-1450 cm⁻¹).[10]
-
UV-Vis Spectroscopy : Triphenylpyridines exhibit strong UV absorption. For instance, 2,4,6-Triphenylpyridine shows an absorption maximum (λmax) at 312 nm when dissolved in ethanol.[11]
Synthesis of Triphenylpyridines: Key Methodologies
The construction of the polysubstituted pyridine ring is a central challenge in organic synthesis. Several named reactions have been established for this purpose, each with distinct advantages.
Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a highly versatile method for preparing substituted pyridines.[12] It involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium acetate.[13][14] The reaction proceeds through a Michael addition followed by intramolecular condensation and aromatization.[15]
The key to this synthesis is the formation of a 1,5-dicarbonyl intermediate. The α-pyridinium methyl ketone acts as a stabilized enolate equivalent. Upon reaction with an α,β-unsaturated ketone (a Michael acceptor), it generates the 1,5-dicarbonyl compound. The subsequent addition of ammonia (from ammonium acetate) initiates a series of condensation and dehydration steps, leading to the formation of the stable aromatic pyridine ring.[15]
Caption: Workflow for the Kröhnke Pyridine Synthesis.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia.[16][17] The initial product is a 1,4-dihydropyridine, which must be oxidized in a subsequent step to yield the final aromatic pyridine.[16]
-
Condensation: A β-dicarbonyl compound is condensed with an aldehyde in a process known as Knoevenagel condensation.[17]
-
Enamine Formation: A second equivalent of the β-dicarbonyl compound reacts with ammonia to form an enamine.[17]
-
Michael Addition & Cyclization: The enamine intermediate adds to the product of the Knoevenagel condensation. This is followed by cyclization and dehydration to form the 1,4-dihydropyridine ring.[17]
-
Oxidation: The 1,4-dihydropyridine intermediate is treated with an oxidizing agent (e.g., nitric acid, air) to achieve aromatization, yielding the final pyridine product.
Caption: Key stages of the Hantzsch Pyridine Synthesis.
One-Pot Condensation Methods
Modern approaches often favor one-pot, three-component syntheses due to their efficiency and atom economy. A common method involves reacting an aromatic aldehyde, a substituted acetophenone, and ammonium acetate, often under solvent-free conditions or with a catalyst.[18]
-
Reagent Mixing: In a mortar, grind one lentil of NaOH (75-95 mg) with acetophenone (240 mg) to form a paste. Add benzaldehyde (110 mg) and continue grinding for 15 minutes until a solid forms. Let the mixture stand for 20 minutes.
-
Reaction Setup: In a 25 mL round-bottom flask, stir ammonium acetate (150 mg) in acetic acid (10 mL) for 5 minutes. Add the solid prepared in the previous step.
-
Cyclization: Fit the flask with a condenser and reflux the mixture for 2 hours.
-
Isolation: Cool the reaction to room temperature, add 10 mL of water, and cool in an ice bath to induce crystallization.
-
Purification: Filter the resulting solid, wash with deionized water and cold ethanol, and recrystallize from an ethanol/water mixture to obtain the purified 2,4,6-Triphenylpyridine.
Chemical Properties and Reactivity
The chemical behavior of 2,3,4-Triphenylpyridine is governed by the interplay between the electron-deficient pyridine ring and the electron-rich phenyl substituents.
-
Aromaticity and Stability: The molecule is highly aromatic and stable. The multiple phenyl groups enhance its electron-accepting capabilities, making it a subject of interest in materials science.[7]
-
Reactivity:
-
Electrophilic and Nucleophilic Reactions: The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself is generally resistant to electrophilic substitution compared to benzene but can undergo reactions under harsh conditions. The presence of the phenyl groups influences the regioselectivity of these reactions.
-
Coordination Chemistry: The nitrogen atom possesses a lone pair of electrons, allowing it to act as a ligand and coordinate with metal ions to form stable complexes.[7] This property is exploited in the design of catalysts and metal-organic frameworks (MOFs).[19]
-
Photoredox Catalysis: Triphenylpyridinium salts, derived from triphenylpyridine, can be used in metal-free photoredox catalysis to facilitate the formation of carbon-carbon bonds.[9]
-
Applications in Drug Development and Materials Science
The triphenylpyridine scaffold is more than a synthetic target; it is a functional core with significant potential.
-
Medicinal Chemistry: The pyridine nucleus is a well-established pharmacophore found in numerous FDA-approved drugs.[1][2] Its inclusion can improve a drug candidate's metabolic stability, aqueous solubility, and ability to form crucial interactions with biological targets.[1][20] Substituted pyridines are investigated for a wide range of therapeutic activities, including antimicrobial, antiviral, and anticancer properties.[21]
-
Materials Science: The photophysical properties of triphenylpyridine derivatives make them suitable for applications in optoelectronics.[7] They are used as building blocks for fluorescent probes and as components in the emissive or charge-transport layers of OLEDs.[3] Their ability to coordinate with metals also makes them valuable ligands in the construction of porous crystalline materials like MOFs, which have applications in gas storage, separation, and catalysis.[19]
Safety and Handling
While specific toxicity data for 2,3,4-Triphenylpyridine is limited, data for the 2,4,6-isomer provides guidance on handling.
-
GHS Hazard Statements (for 2,4,6-Triphenylpyridine): [6]
-
H301: Toxic if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
-
-
Precautions: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated fume hood.
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